![molecular formula C16H17N3O2 B11710663 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide is a hydrazone compound known for its nonlinear optical properties and various biological activities. This compound is characterized by the presence of a dimethylamino group and a hydroxybenzohydrazide moiety, which contribute to its unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-hydroxybenzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone compounds with different functional groups.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, enhancing its biological activity. Additionally, its nonlinear optical properties are attributed to the presence of electron-donating and electron-withdrawing groups, which increase molecular nonlinearity .
Comparison with Similar Compounds
Similar Compounds
(E)-N′-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide hemihydrate: Similar structure with additional water molecules in the crystal lattice.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Compounds with similar dimethylamino groups but different core structures.
Uniqueness
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide is unique due to its combination of nonlinear optical properties and diverse biological activities. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications .
Biological Activity
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide, commonly referred to as DMABH, is a hydrazone derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of DMABH, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
DMABH is characterized by its hydrazone functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The molecular formula of DMABH is C15H16N4O, and it features a dimethylamino group that enhances its solubility and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16N4O |
Molecular Weight | 284.31 g/mol |
CAS Number | 20432-35-3 |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has demonstrated that DMABH exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that DMABH possesses potent antibacterial activity.
Case Study:
In vitro testing revealed that DMABH inhibited bacterial growth with MIC values ranging from 32 to 64 µg/mL for S. aureus and E. coli, respectively. These results suggest that DMABH may serve as a lead compound for developing new antibiotics.
Anticancer Activity
DMABH has also been investigated for its anticancer potential. In a study focused on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, DMABH demonstrated dose-dependent cytotoxicity.
Research Findings:
- MCF-7 Cells: IC50 = 25 µM
- PC-3 Cells: IC50 = 30 µM
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and -9 activities in treated cells.
Antioxidant Activity
The antioxidant activity of DMABH was assessed using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that DMABH effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
Data Table: Antioxidant Activity of DMABH
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 40 |
ABTS Scavenging | 35 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of DMABH is crucial for optimizing its biological properties. Modifications to the hydrazone moiety or the dimethylamino group can significantly influence its activity profile. For instance, substituting different aromatic groups can enhance selectivity towards specific biological targets.
SAR Insights:
- Dimethylamino Group: Enhances solubility and bioavailability.
- Hydrazone Linkage: Critical for binding to target proteins involved in cell signaling pathways.
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)14-7-3-12(4-8-14)11-17-18-16(21)13-5-9-15(20)10-6-13/h3-11,20H,1-2H3,(H,18,21)/b17-11+ |
InChI Key |
HZGBUEIBRGHLGQ-GZTJUZNOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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